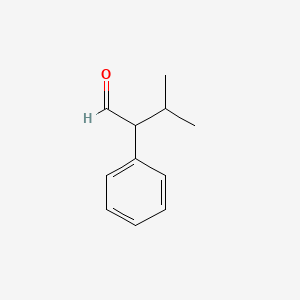

3-Methyl-2-phenylbutanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEXEDXJYSMZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862944 | |

| Record name | 3-Methyl-2-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Green fruity aroma | |

| Record name | 3-Methyl-2-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-phenylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.982 | |

| Record name | 3-Methyl-2-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2439-44-3 | |

| Record name | α-(1-Methylethyl)benzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PHENYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC2500269O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-phenylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 3 Methyl 2 Phenylbutanal and Its Chiral Analogs

Enantioselective and Asymmetric Synthesis Approaches

The development of methods to synthesize specific enantiomers of 3-methyl-2-phenylbutanal is crucial for applications where stereochemistry dictates biological activity or sensory properties.

Organocatalytic Strategies for Carbon-Carbon Bond Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral aldehydes, offering a metal-free and often more environmentally benign alternative to traditional methods.

Asymmetric Michael additions are a cornerstone of enantioselective carbon-carbon bond formation. In the context of synthesizing analogs of this compound, this reaction typically involves the addition of a nucleophile to an α,β-unsaturated compound. For instance, the conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamines, can produce enantioenriched γ-nitroaldehydes with high enantioselectivities (up to 95% ee). These γ-nitroaldehydes are valuable precursors to chiral aldehydes.

The reaction conditions, including the choice of catalyst, solvent, and additives, are critical for achieving high stereoselectivity. For example, using chiral monosalicylamides from trans-cyclohexane-1,2-diamines as organocatalysts in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) has proven effective. Theoretical calculations are often employed to understand the stereoinduction mechanism.

A study on the kinetic resolution of β-branched aldehydes through peptide-catalyzed conjugate addition reactions demonstrated that (R)-configured 3-phenylbutanal could be obtained with an enantiomeric excess of 95% at approximately 50% conversion. This highlights the potential of peptide catalysts in achieving high enantioselectivity.

Table 1: Organocatalytic Asymmetric Conjugate Addition for the Synthesis of γ-Nitroaldehyde Precursors

| Aldehyde | Nitroalkene | Catalyst | Additive | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| α,α-Disubstituted Aldehydes | Arylated/Heteroarylated Nitroalkenes | Chiral Monosalicylamides | DMAP | CH₂Cl₂ | Up to 95% | |

| Isobutyraldehyde | trans-β-Nitrostyrene | Chiral Pyrrolidine Derivative | DMAP | Choline Chloride/Water | Not Specified | |

| 3-Phenylbutanal (racemic) | Nitrostyrene | H-dPro-αMePro-Glu-NH₂ | - | Not Specified | 95% (for R-enantiomer) |

This table showcases various organocatalytic systems for the asymmetric conjugate addition to form precursors of chiral aldehydes.

Enantioselective α-functionalization of aldehydes is another key strategy. Specifically, the α-nitrogenation of α,α-disubstituted aldehydes using azodicarboxylates as the nitrogen source, promoted by a chiral organocatalyst, provides a direct route to α-amino aldehydes. Research has shown that a chiral carbamate-monoprotected cyclohexa-1,2-diamine can effectively catalyze this transformation, often without the need for a solvent, leading to excellent yields and enantioselectivities up to 99% ee.

The choice of catalyst and the presence of additives can significantly influence the reaction's outcome. For instance, while basic additives like DABCO can be detrimental to enantioselectivity, acidic additives such as acetic acid can enhance it. Lowering the reaction temperature is another common strategy to improve enantiomeric excess.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as ene-reductases and transaminases are powerful tools for creating stereochemically defined molecules. For instance, 4-oxalo-crotonate tautomerase (4-OT) from Pseudomonas putida mt-2 has been used as a whole-cell biocatalyst for the Michael-type addition of branched aldehydes to nitroalkenes. This method has been successfully applied to the synthesis of 2,2-dimethyl-4-nitro-3-phenylbutanal.

Alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of aldehydes. For example, the asymmetric biocatalytic Cannizzaro reaction, which involves the disproportionation of two aldehydes to an alcohol and a carboxylic acid, can be employed. While some ADHs show moderate enantioselectivity for the reduction of racemic 2-phenylpropanal (B145474), others, like horse liver ADH, have demonstrated very good results.

Table 2: Biocatalytic Approaches to Chiral Aldehyde Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-Oxalo-crotonate tautomerase (4-OT) | Michael Addition | Isobutanal, β-Nitrostyrene | 2,2-Dimethyl-4-nitro-3-phenylbutanal | Whole-cell biocatalyst accepts various substituted nitroalkenes and branched aldehydes. | |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Cannizzaro Reaction | rac-2-Phenylpropanal | Chiral Alcohol and Carboxylic Acid | Horse liver ADH shows good results for the reduction step. |

This table summarizes biocatalytic methods for producing chiral aldehydes and their precursors.

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Rhodium-Catalyzed Allylic Alkylation for related aldehydes)

Transition metal catalysis provides a versatile platform for asymmetric synthesis. While direct examples for this compound are less common in the provided context, related reactions highlight the potential of this approach. For example, rhodium-catalyzed asymmetric hydroformylation of olefins is a well-established method for producing chiral aldehydes.

Palladium-catalyzed cross-coupling reactions, such as the allylation of aryl halides, are also fundamental in carbon-carbon bond formation. Furthermore, enantioselective palladium-catalyzed allylic alkylation of α-nitrocarboxylate nucleophiles has been reported, showcasing the use of chiral anions paired with achiral cationic ligands to induce stereoselectivity. These methodologies could potentially be adapted for the synthesis of chiral analogs of this compound.

Chemo-Selective Synthetic Pathways

Chemo-selectivity is crucial when a molecule contains multiple reactive functional groups. In the synthesis of derivatives of this compound, it might be necessary to selectively react one functional group while leaving others, such as a hydroxyl group, unprotected.

One example is the N-hydroxyphthalimide (NHPI)-catalyzed benzylic C(sp³)–H amination of unprotected arylalkanols. This method allows for the selective amination of the benzylic position without affecting a nearby hydroxyl group. The use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent plays a key role in achieving this chemo-selectivity by deactivating the C–H bonds proximal to the hydroxyl group.

Another example involves the selective reduction of a Weinreb amide to an aldehyde in the presence of other functional groups. For instance, chlorambucil (B1668637) was converted to its corresponding Weinreb amide and then selectively reduced to the aldehyde using lithium aluminum hydride (LAH) without affecting the bis(2-chloroethyl)amino group. This demonstrates the potential for chemo-selective reductions in complex molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Phenylbutanal |

| γ-Nitroaldehydes |

| 4-Dimethylaminopyridine (DMAP) |

| Dichloromethane |

| Isobutyraldehyde |

| trans-β-Nitrostyrene |

| α-Amino aldehydes |

| Azodicarboxylates |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Acetic acid |

| 2,2-Dimethyl-4-nitro-3-phenylbutanal |

| 2-Phenylpropanal |

| N-Hydroxyphthalimide (NHPI) |

| 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) |

| Chlorambucil |

| Lithium aluminum hydride (LAH) |

| Weinreb amide |

| Benzaldehyde (B42025) |

| 2-Phenylacetaldehyde |

| Crotonaldehyde |

| Propanal |

| Butanal |

| Pentanal |

| Octanal |

| Formaldehyde (B43269) |

| Methylglyoxal |

| Acrolein |

| Iso-butanal |

| 2-Octanol |

| 1-Phenylethanol |

| 2-Octanone |

| Acetophenone |

| (E)-2-Methylbutenal |

| (E)-2-Methyl-3-phenylbutenal |

| Methacrolein |

| 2-Benzylpropenal |

| 2-(n-Hexyl)propenal |

| Cyclopentene-1-carboxaldehyde |

Selective Oxidation of Precursor Alcohols

The selective oxidation of precursor alcohols, such as 2-phenylbutanol, presents a viable pathway for the synthesis of 2-phenylbutanal (B1594068), a structurally related aldehyde. This method is particularly advantageous when the alcohol precursor is readily accessible. To prevent over-oxidation to the corresponding carboxylic acid, mild oxidizing agents are typically employed.

Common oxidizing agents for this transformation include:

Pyridinium chlorochromate (PCC)

Swern oxidation reagents (oxalyl chloride, DMSO, and a base)

The reactions are generally carried out at low temperatures in solvents like dichloromethane or tetrahydrofuran (B95107) (THF) to ensure selectivity and control the reaction rate. While direct synthesis of this compound via this method is not explicitly detailed in the provided information, the principles of selectively oxidizing a corresponding precursor alcohol, such as 3-methyl-2-phenyl-1-butanol, would be analogous.

A study on the chemoselective oxidation of allylic and benzylic alcohols using hydrogen peroxide with iron-picolinate catalysts has shown the potential for selective oxidation. For instance, the oxidation of 2-methyl-3-phenylbut-2-en-1-ol yielded 2-methyl-3-phenylbutenal, demonstrating the feasibility of oxidizing a secondary alcohol in the presence of other functional groups. rsc.org

| Precursor Alcohol (Example) | Oxidizing Agent(s) | Typical Solvents | Key Considerations |

| 2-Phenylbutanol | Pyridinium chlorochromate (PCC), Swern oxidation reagents | Dichloromethane, THF | Low temperature to control selectivity and prevent over-oxidation to carboxylic acid. |

| 2-Methyl-3-phenylbut-2-en-1-ol | Hydrogen peroxide, Iron-picolinate catalyst | Not specified | Demonstrates chemoselective oxidation of the alcohol moiety. rsc.org |

Epoxide Ring-Opening Methodologies leading to Derivatives

Epoxide ring-opening reactions are fundamental in organic synthesis for creating a variety of functionalized molecules. jsynthchem.com This strategy can be applied to synthesize derivatives that could potentially lead to this compound. The reaction involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the attack depends on whether the reaction is carried out under acidic or basic conditions. jsynthchem.comlibretexts.org

Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an S\textsubscript{N}2-like manner. libretexts.orgmasterorganicchemistry.com Conversely, under acidic conditions, the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.org

A relevant example involves the synthesis of 2-dimethylamino-2-phenylbutanol, an intermediate for related compounds, starting from propiophenone. This process includes the formation of an epoxide, 1-ethyl-1-phenyloxirane, which then undergoes a controlled ring-opening by dimethylamine (B145610) to produce amino alcohol intermediates. These intermediates can be further transformed into derivatives of this compound.

| Reaction Condition | Nucleophile | Site of Attack | Mechanism |

| Basic/Neutral | Strong nucleophiles (e.g., alkoxides, Grignard reagents) | Less substituted carbon | S\textsubscript{N}2 libretexts.orgmasterorganicchemistry.com |

| Acidic | Weaker nucleophiles (e.g., water, alcohols) | More substituted carbon | S\textsubscript{N}1-like libretexts.org |

Hydroformylation Reactions of Substituted Alkenes

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes by adding a formyl group (CHO) and a hydrogen atom across the double bond. cnr.it This reaction is catalyzed by transition metal complexes, most commonly rhodium. rsc.org

The hydroformylation of substituted alkenes is a potential route to synthesize aldehydes structurally related to this compound. For instance, the hydroformylation of 2-methyl-3-phenyl-1-propene (B1582167) can lead to the formation of 3-benzylbutanal as an intermediate. google.com Rhodium-based catalysts are often employed for their high activity and selectivity under milder conditions. rsc.orgresearchgate.net The regioselectivity of the hydroformylation of α-methylstyrene, for example, can be controlled to produce 3-phenylbutanal as the predominant product. researchgate.net

The efficiency and regioselectivity of the hydroformylation reaction can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions such as temperature and pressure. cnr.itresearchgate.net

| Alkene Substrate (Example) | Catalyst System (Example) | Product(s) | Key Findings |

| 2-Methyl-3-phenyl-1-propene | Not specified | 3-Benzylbutanal (intermediate) | Subsequent reaction with formaldehyde can yield further derivatives. google.com |

| α-Methylstyrene | Rh(acac)(CO)\textsubscript{2} with tris(N-pyrrolyl)phosphine | 3-Phenylbutanal (>99.0%) | High turnover frequency (TOF) achieved under relatively mild conditions. researchgate.net |

| Allylbenzene | Rh(CO)H(PPh\textsubscript{3})\textsubscript{3} / Xantphos | Linear and branched aldehydes | Micellar catalysis can enhance sustainability and regioselectivity. cnr.it |

Chiral Resolution Techniques

Chemical Resolution via Diastereomeric Salt Formation

Chiral resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. libretexts.orgresearchgate.net This technique involves reacting a racemic mixture, such as a chiral carboxylic acid, with a single enantiomer of a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgunchainedlabs.com

Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be recovered by treating the salt with an acid or base to break the ionic bond. libretexts.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation. unchainedlabs.com For instance, chiral amino alcohols like trans-1-amino-2-indanol have been used to resolve chiral carboxylic acids. unchainedlabs.com The significant difference in solubility between the diastereomeric salts is key to a successful resolution. unchainedlabs.com

The resolution of racemic bases can be achieved using chiral acids such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orggavinpublishers.com The process can sometimes be tedious, requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

| Racemic Compound Type | Chiral Resolving Agent Type | Separation Method | Key Principle |

| Racemic Acid | Chiral Base (e.g., brucine, (R)‑1‑phenylethylamine) | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.org |

| Racemic Base | Chiral Acid (e.g., (+)-tartaric acid, (-)-mandelic acid) | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.orggavinpublishers.com |

Chromatographic Resolution Methods for Enantiomeric Separation

Chromatographic methods are highly effective for the separation and purification of enantiomers, often achieving very high levels of enantiomeric excess. mdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. mdpi.com

Several chromatographic techniques are employed for chiral resolution, including:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. Columns with CSPs based on derivatives of cellulose (B213188) or amylose (B160209) are commonly used. mdpi.com

Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. It employs capillary columns coated with a chiral stationary phase. nih.govrsc.org

Supercritical Fluid Chromatography (SFC): SFC is considered a "green" technology as it often uses supercritical carbon dioxide as the mobile phase. mdpi.commdpi.com It is effective for both analytical and preparative scale separations. mdpi.com

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation (resolution) of the enantiomers. mdpi.comnih.gov

| Chromatographic Technique | Chiral Stationary Phase (Example) | Application Example | Key Advantage |

| High-Performance Liquid Chromatography (HPLC) | Chiralcel® OD-H, Chiralpak IA | Separation of various enantiomers | Wide applicability and high efficiency. mdpi.combeilstein-journals.org |

| Gas Chromatography (GC) | beta-DEX 120, CP-Chirasil-Dex CB | Resolution of amino acid enantiomers, indanol isomers | High resolution for volatile compounds. nih.govrsc.org |

| Supercritical Fluid Chromatography (SFC) | Chiralart SA, Chiralpak IC | Preparative scale resolution of enantiomers | Environmentally friendly, fast separations. mdpi.com |

Reaction Mechanisms and Chemical Transformations

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 3-methyl-2-phenylbutanoic acid. While general oxidation of aldehydes is a fundamental transformation, specific methodologies have been explored for related structures. Phenylacetaldehyde (B1677652), a close structural analog, is readily oxidized to phenylacetic acid. wikipedia.org

A notable advanced oxidation method involves the oxidative C-C bond cleavage of aldehydes through visible-light photoredox catalysis. In a study, 3-Methyl-2-phenylbutanal was subjected to this reaction, leading not to the simple carboxylic acid but to a cleavage product. acs.org This type of reaction highlights that under specific catalytic conditions, oxidation can proceed via pathways other than simple conversion of the aldehyde group. acs.org The general instability of aldehydes means they are prone to slow degradation and oxidation upon exposure to air. rsc.org

Reduction Pathways to Alcohol Derivatives

The reduction of the aldehyde moiety in this compound yields the corresponding primary alcohol, 3-methyl-2-phenyl-1-butanol. This transformation is typically achieved with high efficiency using standard reducing agents.

One documented method involves the use of lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ successfully yields 3-methyl-2-phenyl-1-butanol. acs.org Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), are also employed for the reduction of similar α-substituted aldehydes. copernicus.org

Table 1: Reduction of this compound

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-methyl-2-phenyl-1-butanol | 79% | acs.org |

Nucleophilic Addition and Substitution Reactions Involving the Aldehyde Moiety

The electrophilic carbonyl carbon of this compound is a prime target for nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds at the C1 position. The presence of a chiral center at the C2 position can influence the stereochemical outcome of these additions. acs.org

A significant application of this reactivity is in palladium-catalyzed α-benzylation reactions. Here, this compound acts as a nucleophile (after conversion to its enolate) and attacks an electrophilic benzyl (B1604629) source, demonstrating a sophisticated nucleophilic substitution pathway that forms a quaternary carbon center. europa.eu The compound can also be synthesized via a Darzens glycidic ester condensation, a classic example of nucleophilic addition to a ketone followed by an intramolecular nucleophilic substitution. acs.org

Radical Reactions and Mechanistic Studies of Decomposition

Radical pathways can lead to the decomposition of this compound, particularly through C-C bond cleavage. Research into visible-light photoredox catalysis has shown that aldehydes, including this compound, can undergo oxidative C-C bond cleavage. acs.org This process is initiated by the formation of a radical species from the aldehyde. acs.org

In a related context, studies on the decomposition of phenylacetaldehyde, a simpler analog, propose that a free-radical initiated oxidative cleavage of the enol form is a major mechanism for its degradation. acs.org Such mechanisms are critical in understanding the stability and decomposition products of these aldehydes under various conditions, including thermal stress or exposure to radical initiators. acs.orgucl.ac.uk

Atmospheric and Environmental Degradation Mechanisms

While specific experimental data on the atmospheric degradation of this compound is limited, its environmental fate can be inferred from studies on analogous aromatic aldehydes. The primary atmospheric loss processes for such volatile organic compounds (VOCs) are photolysis and reaction with atmospheric oxidants. copernicus.orgmdpi.com

The dominant daytime degradation pathway for aromatic aldehydes in the troposphere is reaction with the hydroxyl (OH) radical. copernicus.org During nighttime, reaction with the nitrate (B79036) radical (NO₃) becomes a significant removal mechanism. copernicus.org The reaction with ozone (O₃) can also contribute to degradation, particularly for unsaturated compounds, though for saturated aldehydes, the reaction with OH and NO₃ radicals is typically more important. acs.org

The reaction mechanism for both OH and NO₃ radicals with aromatic aldehydes is understood to proceed primarily via the abstraction of the aldehydic hydrogen atom. copernicus.org This initial step leads to the formation of a benzoyl-type radical.

Table 2: Gas-Phase Rate Coefficients for the Reaction of NO₃ Radicals with Aromatic Aldehydes (Structural Analogs of this compound) at 298 K

| Compound | Rate Coefficient (10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Benzaldehyde (B42025) | 2.6 ± 0.3 | copernicus.org |

| o-Tolualdehyde | 8.7 ± 0.8 | copernicus.org |

| m-Tolualdehyde | 4.9 ± 0.5 | copernicus.org |

| p-Tolualdehyde | 4.9 ± 0.4 | copernicus.org |

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.3 | copernicus.org |

| 2,5-Dimethylbenzaldehyde | 12.8 ± 1.2 | copernicus.org |

Following the initial H-atom abstraction by an oxidant like NO₃, the resulting acyl radical (R-C•=O) rapidly adds molecular oxygen (O₂) to form a peroxyacyl radical (R-C(O)OO•). In the presence of nitrogen oxides (NOₓ), this radical can react with nitrogen dioxide (NO₂) to form a peroxyacyl nitrate. copernicus.org For instance, the reaction of benzaldehyde with NO₃ in the presence of NO₂ yields peroxybenzoyl nitrate (C₆H₅C(O)O₂NO₂). copernicus.org It is therefore highly probable that the atmospheric degradation of this compound leads to the formation of 3-methyl-2-phenylperoxybutanoyl nitrate.

Further reactions in the atmosphere can lead to the formation of the corresponding carboxylic acid (3-methyl-2-phenylbutanoic acid) and other oxygenated products. wikipedia.org

Adduct Formation in Biological and Chemical Systems

This compound, an α-branched aryl acetaldehyde, exhibits reactivity that allows for the formation of various adducts in both chemical syntheses and potentially within biological matrices. The electrophilic nature of the aldehyde functional group, combined with the steric and electronic influences of the adjacent phenyl and isopropyl groups, dictates its reaction pathways with nucleophiles, leading to the formation of new covalent bonds and adducts. Key reaction types for adduct formation include Michael additions and the formation of Schiff bases.

Michael Addition Adducts:

In the realm of synthetic organic chemistry, this compound serves as a pronucleophile in Michael addition reactions, particularly with nitroolefin acceptors. These reactions, often facilitated by organocatalysts, lead to the formation of γ-nitroaldehyde adducts. Research has demonstrated the successful syn-selective Michael addition of α-branched aryl acetaldehydes like this compound to various nitroolefins. biosynth.com These reactions can be promoted by catalysts such as squaric acid-derived amino acid peptides, which activate the aldehyde to form an enolate intermediate that subsequently attacks the nitroolefin. ehu.es

For instance, the reaction of 2-methyl-2-phenylacetaldehyde (a structural analog) with different nitroolefins yields a range of Michael adducts with high stereoselectivity. ehu.es Studies have specifically synthesized adducts such as (2S,3R)-3-(4-Chlorophenyl)-2-methyl-4-nitro-2-phenylbutanal. ehu.es The reaction conditions, including the choice of catalyst and solvent, are crucial in controlling the diastereoselectivity and enantioselectivity of the resulting adducts. ehu.esresearchgate.net

A biocatalytic approach for Michael-type additions has also been explored, utilizing a 4-oxalocrotonate tautomerase (4-OT) whole-cell biocatalyst. This method has been shown to facilitate the reaction between branched aldehydes and a variety of substituted aromatic and heterocyclic nitroalkenes, producing γ-nitroaldehydes. rsc.org

Schiff Base Formation:

Consistent with the general reactivity of aldehydes, this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. ehu.es The formation of these imine adducts is a fundamental transformation in organic chemistry and is relevant in biological contexts where aldehydes may interact with amine-containing biomolecules such as amino acids and proteins. The transformation of aldehydes into synthetically useful amines can proceed through a one-pot reductive amination, which involves the in-situ formation of an imine (Schiff base) intermediate that is then reduced.

The table below summarizes some of the Michael adducts formed from reactions involving α-branched aryl acetaldehydes, illustrating the types of structures that can be generated from this compound and its analogs.

| Reactant 1 (Aldehyde) | Reactant 2 (Nitroolefin) | Adduct Formed | Catalyst/Method |

| α-Methyl arylacetaldehyde | Nitroolefin (e.g., 5a) | (2S,3R)-3-(4-Chlorophenyl)-2-methyl-4-nitro-2-phenylbutanal (6Aa) | Squaric amino acid (C9) |

| α-Methyl arylacetaldehyde | Nitroolefin (e.g., 5d) | (2S,3R)-3-(3-Methoxyphenyl)-2-methyl-4-nitro-2-phenylbutanal (6Ad) | Squaric amino acid (C9) |

| Propanal | β-Nitrostyrene | 2-Methyl-4-nitro-3-phenylbutanal | Perhydroindolic acid |

| Isobutanal | β-Nitrostyrene | 2,2-Dimethyl-4-nitro-3-phenylbutanal (1a) | 4-OT whole-cell biocatalyst |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 3-Methyl-2-phenylbutanal, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of analogous compounds and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aldehydic proton (CHO) would appear as a singlet or a doublet at approximately 9.6-9.7 ppm. The proton at the chiral center (C2), being adjacent to both the phenyl and isopropyl groups, would likely resonate as a doublet in the range of 3.5-4.0 ppm. The methine proton of the isopropyl group would be a multiplet around 2.0-2.5 ppm, while the diastereotopic methyl protons of the isopropyl group would appear as two distinct doublets between 0.8 and 1.2 ppm. The aromatic protons of the phenyl group would generate signals in the 7.2-7.4 ppm region.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is anticipated to have a chemical shift in the downfield region, typically around 200-205 ppm. The chiral carbon (C2) attached to the phenyl group would likely appear around 60-65 ppm. The carbons of the phenyl ring would resonate in the 127-140 ppm range. The methine and methyl carbons of the isopropyl group are expected to have signals in the upfield region, around 30-35 ppm and 18-22 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.6 - 9.7 (d) | 200 - 205 |

| C2-H (chiral center) | 3.5 - 4.0 (d) | 60 - 65 |

| Phenyl C-H | 7.2 - 7.4 (m) | 127 - 140 |

| Isopropyl CH | 2.0 - 2.5 (m) | 30 - 35 |

| Isopropyl CH₃ | 0.8 - 1.2 (two d) | 18 - 22 |

Note: These are predicted values based on analogous structures and may vary from experimental results. d = doublet, m = multiplet.

Given that this compound is a chiral molecule, determining the enantiomeric and diastereomeric excess is crucial in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs) can be used to convert the enantiomers of this compound into diastereomers, which are distinguishable by NMR. nih.gov For an aldehyde, a common approach is the formation of diastereomeric imines or oxazolidines through reaction with a chiral amine or amino alcohol. These diastereomers will exhibit distinct sets of NMR signals, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original aldehyde.

Alternatively, Chiral Solvating Agents (CSAs), also known as chiral shift reagents, can be employed. unipi.itnih.gov These agents form transient diastereomeric complexes with the enantiomers of this compound in solution. This interaction induces a differential shielding or deshielding of the protons in the enantiomers, leading to the separation of their signals in the ¹H NMR spectrum. The enantiomeric excess can then be calculated from the integration of these separated signals. Lanthanide-based chiral shift reagents are often used for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula.

For this compound (C₁₁H₁₄O), the theoretical exact mass of the molecular ion [M]⁺ is 162.1045 g/mol . HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is particularly valuable for distinguishing between isobaric compounds, which have the same integer mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. vscht.czlibretexts.org The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.

The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the range of 1720-1740 cm⁻¹. orgchemboulder.compg.edu.pl Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehydic proton, which typically gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aromatic phenyl group would be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring in the region of 1450-1600 cm⁻¹. The aliphatic C-H bonds of the isopropyl group would show stretching vibrations in the 2850-2960 cm⁻¹ range.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 (strong) |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (weak to medium) |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 (variable) |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound in mixtures. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification.

While a specific retention time would depend on the GC column and conditions used, the mass spectrum of this compound would exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) at m/z = 162 would likely be observed. Key fragmentation pathways for α-substituted phenylacetaldehydes often involve cleavage of the bond between the carbonyl group and the chiral center. For this compound, prominent fragments would be expected from the loss of the isopropyl group (m/z = 119) and the loss of the formyl group (CHO, m/z = 133). Another significant fragmentation would be the formation of the tropylium (B1234903) ion (m/z = 91) or a related phenyl-containing fragment. The fragmentation pattern of the closely related 2-phenylpropanal (B145474) shows a base peak at m/z 105, corresponding to the [C₈H₉]⁺ ion, which could also be a significant fragment for this compound. nih.gov

Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion |

| 133 | [C₁₀H₁₃]⁺ | Loss of CHO |

| 119 | [C₈H₇O]⁺ | Loss of C₃H₇ (isopropyl group) |

| 91 | [C₇H₇]⁺ | Tropylium ion or related fragment |

Note: The relative intensities of these fragments would be characteristic of the compound's mass spectrum.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of this compound research, HPLC is indispensable for assessing the purity of synthetic batches and for isolating stereoisomers, which is critical for understanding their distinct biological and chemical properties.

The enantiomers of this compound, due to their identical physical and chemical properties in an achiral environment, require specialized chiral separation techniques for their resolution. Chiral HPLC is the most widely employed method for this purpose, utilizing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, their separation.

Research into the chiral separation of analogous aromatic aldehydes and related structures has demonstrated the efficacy of polysaccharide-based CSPs. Specifically, derivatives of cellulose (B213188) and amylose (B160209), such as those found in Chiralcel® and Chiralpak® columns, have shown excellent enantioselective capabilities for this class of compounds. The separation mechanism on these CSPs is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a chiral environment where the two enantiomers can be distinguished.

For the enantiomeric resolution of this compound, a normal-phase HPLC setup is typically employed. The mobile phase generally consists of a mixture of an alkane, such as hexane, and an alcohol modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks.

Detailed research findings on structurally similar compounds provide a strong indication of the conditions suitable for the separation of this compound enantiomers. For instance, studies on related phenylacetaldehyde (B1677652) derivatives have successfully utilized Chiralpak AD-H and Chiralcel OD-H columns. The elution order of the enantiomers can vary depending on the specific CSP and the mobile phase composition used. The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The following interactive data table summarizes typical research findings for the chiral HPLC separation of compounds structurally related to this compound, which can serve as a guide for method development for the target compound.

Table 1: Representative Chiral HPLC Separation Data for this compound Analogs

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |

|---|---|---|---|---|---|---|

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 0.8 | 210 | 2-Methyl-4-nitro-3-phenylbutanal | 31.92 | 48.66 |

| Chiralpak AD-H | Hexane/Isopropanol (97:3) | 0.9 | 210 | 2-Methyl-4-nitro-3-phenylbutanal | 24.16 | 33.93 |

| Chiralcel OD-H | Hexane/Isopropanol (91:9) | 0.9 | 230 | 2-Ethyl-4-nitro-3-phenylbutanal | 24.73 | 32.96 |

This table is interactive. Users can sort and filter the data by clicking on the column headers.

This data illustrates that polysaccharide-based CSPs are highly effective for the enantiomeric separation of compounds with a similar structural backbone to this compound. The choice of the specific CSP and the fine-tuning of the mobile phase composition are crucial for optimizing the resolution and analysis time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules like 3-Methyl-2-phenylbutanal. These calculations can elucidate the molecule's geometry, stability, and reactivity. DFT methods, such as B3LYP with a 6-31G* basis set, are commonly used to model transition states and activation energies for reactions involving aldehydes. For this compound, DFT calculations would focus on the distribution of electron density, particularly around the aldehyde functional group and the phenyl ring.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net Reactivity descriptors such as Fukui indices can also be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For aldehydes, these calculations often highlight the electrophilic nature of the carbonyl carbon, which is a primary site for nucleophilic addition reactions. General studies on organocatalytic reactions frequently employ DFT to understand catalyst-substrate interactions and reaction mechanisms at a molecular level. nus.edu.sg

Molecular Modeling and Dynamics Simulations of Reaction Pathways

Molecular modeling and dynamics simulations are employed to map out the potential energy surfaces of chemical reactions, providing detailed information about reaction pathways, transition states, and intermediates. For this compound, these simulations are particularly valuable for understanding its synthesis, such as through the organocatalytic Michael addition of aldehydes to nitroalkenes or the rhodium-catalyzed asymmetric allylic alkylation of its isomer, 2-phenylbutanal (B1594068). ethz.chnih.gov

Computational studies on related reactions, such as the addition of butanal to β-nitrostyrene catalyzed by organocatalysts, have used DFT to explore plausible reaction pathways. acs.org These studies confirm that the formation of the carbon-carbon bond is often the rate-determining step. acs.org Simulations can model the formation of key intermediates like enamines and iminium ions, which are central to organocatalytic cycles. ethz.chtaltech.ee By calculating the Gibbs free energies of activation for different potential pathways, researchers can predict the most favorable reaction mechanism and understand the origins of stereoselectivity, which is crucial for producing specific enantiomers of chiral molecules like this compound. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the identification and characterization of molecules. One such parameter is the ion mobility-derived collision cross section (CCS), which provides information about the size and shape of an ion in the gas phase. nih.gov Predicted CCS values are particularly valuable in metabolomics and analytical chemistry for identifying small molecules from complex mixtures. arxiv.org

For this compound, CCS values have been predicted using various computational tools. hmdb.ca These predictions are typically made for different ionic adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The availability of predicted CCS values from multiple sources allows for more confident identification in experimental analyses. hmdb.cahmdb.ca

Table 1: Predicted Collision Cross Section (CCS) Values for this compound

| Predictor | Adduct Type | Predicted CCS Value (Ų) |

|---|---|---|

| DarkChem | [M+H]⁺ | 136.899 |

| DarkChem | [M-H]⁻ | 132.471 |

| DeepCCS | [M+H]⁺ | 136.581 |

| DeepCCS | [M-H]⁻ | 133.652 |

Data sourced from the Human Metabolome Database. hmdb.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. ecetoc.orgrsc.org These in silico models are essential for assessing the potential environmental impact of chemicals by predicting properties like toxicity, biodegradability, and bioaccumulation. rsc.orgnih.gov

For aldehydes, generic interspecies QSAR models have been developed to predict acute aquatic toxicity. oup.comresearchgate.net These models typically use a combination of descriptors, such as the octanol-water partition coefficient (log K_ow), which represents lipophilicity, and electronic properties like the donor delocalizability of the aldehyde oxygen atom, which relates to chemical reactivity. oup.comresearchgate.net The general approach involves calculating various molecular descriptors for this compound and inputting them into established QSAR equations for aldehydes to predict its environmental behavior. tandfonline.com Key descriptors often include molecular weight, polarizability (α), dipole moment (μ), and HOMO/LUMO energies. tandfonline.com

Table 2: Physicochemical Properties of this compound Relevant to QSAR Modeling

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | nih.govbiosynth.com |

| Molecular Weight | 162.23 g/mol | nih.gov |

| XLogP3 | 2.7 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

These properties, particularly the lipophilicity (XLogP3) and electronic features (TPSA), are critical inputs for QSAR models that predict the environmental fate and potential ecotoxicity of this compound. oup.comtandfonline.com

Studies on Catalyst Design and Mechanistic Insights (e.g., Organocatalysis)

Computational studies are pivotal in the design of new catalysts and in providing detailed mechanistic insights into reactions like the synthesis of this compound. Organocatalysis, which uses small organic molecules as catalysts, is a prominent method for the asymmetric synthesis of chiral aldehydes. unibo.it

The mechanism of many organocatalytic reactions proceeds through the formation of enamine or iminium ion intermediates. taltech.ee For instance, in the Michael addition of an aldehyde to a nitroalkene, a chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. ethz.chtaltech.ee Computational chemistry, particularly DFT, is used to study the transition states of these reactions, revealing how the catalyst's structure influences the stereochemical outcome. nus.edu.sgnih.gov By modeling the interactions between the catalyst, substrates, and any additives (like acids), researchers can understand the key factors that control enantioselectivity. ethz.chacs.org This knowledge enables the rational design of more efficient and selective catalysts for the synthesis of specific stereoisomers of compounds like this compound. nih.gov Studies on the rhodium-catalyzed allylic alkylation of 2-phenylbutanal also demonstrate the power of DFT in elucidating complex catalytic cycles, from the formation of the active catalyst to the final product-releasing step. nih.gov

Applications and Role As a Chemical Intermediate in Research

Versatile Building Block in Complex Organic Synthesis

In organic synthesis, 3-Methyl-2-phenylbutanal serves as a key starting material for creating intricate molecular architectures. lookchem.com The aldehyde group is a locus of high reactivity, enabling a variety of chemical transformations. Chemists utilize this reactivity to introduce new functional groups and build carbon skeletons.

Key reactions involving this compound as a building block include:

Oxidation: The aldehyde group can be readily oxidized to form the corresponding carboxylic acid, 3-methyl-2-phenylbutanoic acid. This transformation is fundamental for producing derivatives used in pharmaceuticals and other specialty areas.

Reduction: The compound can be reduced to its corresponding primary alcohol, 3-methyl-2-phenylbutanol. Such alcohols are often sought after in the fragrance industry or as chiral intermediates.

Condensation Reactions: Aldol and similar condensation reactions can be employed to extend the carbon chain, leading to the formation of larger, more complex molecules.

Asymmetric Synthesis: The presence of a stereocenter at the α-carbon allows for its use in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is critical for the biological activity of the target molecule.

The unique structure of this compound, with its steric hindrance around the reactive aldehyde, provides specific selectivity in certain reactions, a feature that synthetic chemists can exploit for targeted outcomes.

Precursor in Pharmaceutical Synthesis and Drug Development (e.g., anti-inflammatory agents, ACE inhibitors)

The phenylbutanal scaffold is a recognized structural motif in medicinal chemistry, and this compound serves as a precursor for the synthesis of biologically active compounds. musechem.comontosight.ai

Anti-inflammatory Agents: Research has demonstrated the significance of the phenylbutanal core in developing novel anti-inflammatory agents. A study detailed the synthesis of a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, which showed potent inhibitory activity against COX-1/2 and 5-LOX enzymes. nih.govresearchgate.net Although these synthesized compounds are more complex derivatives, this research highlights the value of the underlying this compound framework as a foundational structure for creating new therapeutic candidates with analgesic and anti-inflammatory properties. nih.govresearchgate.net

ACE Inhibitors: While the compound is noted for its role as a pharmaceutical intermediate, its direct application as a starting material for major commercial angiotensin-converting enzyme (ACE) inhibitors is not widely documented in public literature. lookchem.comscispace.com The synthesis of prominent ACE inhibitors like lisinopril (B193118) or enalapril (B1671234) typically originates from amino acid-based precursors. frontiersin.orgcore.ac.uk However, the oxidation of this compound yields 3-methyl-2-phenylbutanoic acid, and related phenyl-substituted acid structures are known building blocks for various pharmacologically active molecules. scispace.com

Intermediate in Agrochemical and Specialty Chemical Production

The utility of this compound extends to the production of agrochemicals and other specialty chemicals. lookchem.com It is identified as a potential starting material for compounds used in agriculture, although specific, large-scale applications are not extensively detailed in published research. lookchem.comontosight.ai Its role in this sector is primarily as an intermediate, where its structure is modified to produce active ingredients for crop protection or other specialized industrial uses. The synthesis pathways would leverage the aldehyde's reactivity to build molecules with desired pesticidal or herbicidal properties.

Role in Fragrance and Flavor Chemistry as a Synthetic Intermediate

Beyond its own potential use as a fragrance, this compound is a valuable intermediate for synthesizing other aroma chemicals. The flavor and fragrance industry constantly seeks novel compounds with unique scent profiles, and chemical modification of existing aldehydes is a common route to discovery.

By transforming the aldehyde group, chemists can generate a family of related compounds with distinct olfactory properties:

Reduction to 3-methyl-2-phenylbutanol can yield an alcohol with a different, often softer or more floral, scent profile than the parent aldehyde. Aryl alkyl alcohols are a significant class of fragrance ingredients. nih.gov

Oxidation to 3-methyl-2-phenylbutanoic acid and subsequent esterification can produce a wide array of esters, each possessing a unique, often fruity or floral, character.

Acetal formation by reacting the aldehyde with alcohols provides another class of compounds, which can be used as stable fragrance delivery systems that release the original aldehyde scent under specific conditions (e.g., changes in pH).

This strategic modification allows for the fine-tuning of sensory characteristics, making this compound a platform molecule for generating a portfolio of derivative aroma compounds.

Interactive Data Table: Synthetic Utility of this compound

| Reaction Type | Resulting Compound Class | Potential Application Area |

| Oxidation | Carboxylic Acids | Pharmaceutical Synthesis, Flavor Ingredients |

| Reduction | Alcohols | Fragrance Ingredients, Chiral Synthesis |

| Michael Addition | Complex Aldehydes | Anti-inflammatory Drug Discovery |

| Esterification (of acid) | Esters | Fragrance & Flavor Compounds |

| Acetal Formation | Acetals | Fragrance Delivery Systems |

Biological Relevance and Biochemical Studies

Identification and Characterization as a Bioactive Metabolite

3-Methyl-2-phenylbutanal has been identified as a volatile organic compound from several natural sources, indicating its role as a bioactive metabolite. Its characterization stems from analytical studies in microbiology, human metabolomics, and phytochemistry.

One of the notable identifications of this compound is from microbial sources. A 2024 study analyzing the bioactive volatile compounds produced by the gram-negative bacterium Proteus mirabilis identified this compound as one of the metabolites. researchgate.net This bacterium is clinically significant, often implicated in urinary tract infections. researchgate.net The context of this finding was an investigation into the antibacterial effects of certain medicinal herbs on the bacterium, suggesting that the production of this compound could be influenced by the bacterium's environment and interactions. researchgate.net

In the realm of human health, this compound has been detected in human samples, particularly in studies related to lifestyle and disease. A pilot study on the metabolic consequences of chronic alcohol abuse found this compound in the bronchoalveolar lavage fluid (BALF) of subjects with an Alcohol Use Disorder (AUD). This finding points to the compound's potential connection to metabolic perturbations associated with chronic alcohol consumption.

Furthermore, the compound has been identified in plant extracts. For instance, it was reported as a constituent in the fruit extracts of Phyllanthus emblica, a plant used in traditional medicine. nih.gov It is also listed in food-related databases, where it is noted as a flavoring agent, indicating its presence in the human diet. who.int

Investigation of its Role in Biological Pathways

Direct research into the specific metabolic pathways involving this compound is limited. However, based on its chemical structure as a phenylacetaldehyde (B1677652), its metabolic origins and fate can be inferred from the well-established metabolism of related compounds.

Phenylacetaldehydes are typically derived from the amino acid phenylalanine. oup.com This conversion can be catalyzed by enzymes such as phenylacetaldehyde synthase. oup.com Once formed, aldehydes like this compound are generally reactive and can undergo several transformations. A primary metabolic route for phenylacetaldehydes is oxidation to their corresponding carboxylic acids. hmdb.ca In the case of this compound, this would lead to the formation of 3-methyl-2-phenylbutanoic acid. This oxidation can be facilitated by aldehyde dehydrogenase enzymes, which are known to act on a variety of aromatic aldehydes. oup.com

Given its aldehyde functional group, this compound can also potentially interact with other biological molecules. Aldehydes are known to form Schiff bases with the primary amine groups found in proteins and other biomolecules, a reaction that can influence various biochemical processes. nih.gov However, the specific involvement of this compound in such interactions or its precise role within a metabolic cycle has not yet been elucidated through direct experimental evidence.

Structural Activity Relationship (SAR) Studies of Related Compounds for Molecular Mechanism Elucidation

Specific structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. However, SAR studies on the broader class of aromatic aldehydes provide a framework for understanding how the structural features of this compound might influence its biological activity.

Aromatic aldehydes have been investigated for various biological activities, including as antisickling agents for the treatment of sickle cell disease. nih.govnih.gov In this context, the aldehyde group is crucial as it forms a Schiff base with the N-terminal valine residue of hemoglobin subunits. nih.gov SAR studies on these compounds have shown that the nature and position of substituents on the phenyl ring significantly affect their potency and pharmacokinetic properties. nih.govnih.govacs.org For example, the presence of hydroxyl or methoxy (B1213986) groups can alter the electronic properties and binding interactions of the molecule. nih.gov

For this compound, two key structural features are the phenyl group and the isopropyl group attached to the carbon alpha to the aldehyde.

Phenyl Group : The aromatic ring allows for potential π-π stacking interactions with aromatic residues in proteins.

α-Isopropyl Group : This bulky alkyl group introduces significant steric hindrance around the aldehyde functional group. This steric bulk could influence the rate and feasibility of its reactions, such as Schiff base formation or enzymatic oxidation, compared to a less hindered aldehyde like phenylacetaldehyde.

These structural elements suggest that the reactivity and biological interactions of this compound would differ from other aromatic aldehydes, but dedicated studies are required to define its specific SAR profile.

Potential Development as a Biomarker or Chemical Probe in Biological Research

The identification of this compound in specific physiological or pathological states suggests its potential as a biomarker. A biomarker is a measurable indicator of some biological state or condition, and this compound has emerged as a candidate in the context of alcohol consumption.

The detection of this compound in the bronchoalveolar lavage fluid of individuals with chronic Alcohol Use Disorder (AUD) is a significant finding. While many biomarkers for alcohol intake exist, such as phosphatidylethanol (B1425624) (PEth) and carbohydrate-deficient transferrin (CDT), the discovery of novel metabolites like this compound could provide additional or more specific information about the metabolic impact of alcohol. mdpi.com Further research would be needed to validate its correlation with alcohol intake levels, its window of detection, and its specificity compared to other established markers.

Beyond its potential as a biomarker, the utility of this compound as a chemical probe in biological research is less clear from the available data. A chemical probe is a small molecule used to study and manipulate a biological system. While a related compound, (S)-3-Methyl-2-phenylbutylamine, has been suggested for such applications due to its specific chiral structure, similar proposals for this compound have not been made. nih.gov Its development as a probe would require identifying a specific biological target with which it interacts selectively to modulate a particular pathway or function.

Environmental Fate and Ecotoxicological Research

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For 3-Methyl-2-phenylbutanal, the primary abiotic degradation pathways are photodegradation and hydrolysis.

For structurally related phenyl propanaldehydes, it is expected that they will undergo rapid abiotic degradation in the air. industrialchemicals.gov.au The aldehyde group can be oxidized to a carboxylic acid, and the aromatic ring can undergo various photochemical reactions.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Aldehydes, such as this compound, are generally not readily hydrolyzed under neutral pH conditions typical of most environmental compartments. However, the stability can be pH-dependent. While specific hydrolysis data for this compound is scarce, information on similar aldehydes suggests that hydrolysis is not a dominant degradation pathway unless under specific pH conditions. europa.eu

Biotic Degradation Pathways and Biodegradability Assessment

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a key process for the removal of many organic chemicals from the environment. googleapis.com

Several sources indicate that phenyl propanaldehydes, a group to which this compound belongs, are expected to undergo rapid biotic degradation. industrialchemicals.gov.au Some fragrance ingredients are classified as "readily biodegradable" or "inherently biodegradable" based on standardized OECD tests. googleapis.comsymrise.comgoogleapis.com For a substance to be considered "readily biodegradable," it must reach a certain percentage of degradation within a specific time frame, often a 10-day window within a 28-day test. googleapis.com "Inherently biodegradable" has a less strict criterion, requiring 70% degradation with no time limit. googleapis.comgoogleapis.com

While a specific biodegradability classification for this compound was not found, related compounds are listed as biodegradable. googleapis.comgoogleapis.com This suggests that this compound is also likely to be biodegradable. The typical biotic degradation pathway for such aldehydes involves oxidation to the corresponding carboxylic acid, which can then be further metabolized by microorganisms.

Environmental Distribution and Partitioning Studies

The way a chemical distributes itself between different environmental compartments like water, soil, and air is crucial for understanding its potential exposure and impact.

The adsorption and desorption behavior of a chemical on soil and sediment particles influences its mobility and bioavailability. This is often predicted using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater tendency to adsorb to organic matter in soil and sediment.

For a group of phenyl propanaldehydes, Log Kow values were reported to range from 1.9 to 4.2. industrialchemicals.gov.au While a specific Log Kow for this compound was not found in the search results, its structural similarity suggests its Log Kow would fall within this range, indicating a moderate potential for adsorption to soil and sediment. Chemicals that are expected to remain in water and soil when released to the environment are often assessed for their partitioning behavior. industrialchemicals.gov.au

Volatilization is the process by which a substance evaporates from water or soil into the air. The Henry's Law constant (HLC) is a key parameter used to predict this tendency. A higher HLC indicates a greater likelihood of volatilization.

Calculated Henry's Law constants for related phenyl propanaldehydes are in the range of 0.2 to 2.5 Pa·m³/mol. industrialchemicals.gov.au For 3-methylbenzaldehyde, the Henry's Law constant suggests it is expected to volatilize from water surfaces. nih.gov Based on these values, this compound is expected to have a moderate tendency to volatilize from water. nih.govhenrys-law.orgnist.govhenrys-law.orgcopernicus.org The volatilization half-life from a model river is estimated to be on the order of days. nih.gov

Environmental Exposure Prediction Modeling

In the absence of extensive empirical data, computational models are essential tools for predicting the environmental exposure and fate of chemical substances. The U.S. Environmental Protection Agency (EPA) has developed the CompTox Chemicals Dashboard, which integrates data and predictive models like the Open (Quantitative) Structure-activity/property Relationship App (OPERA) to estimate physicochemical properties and environmental fate endpoints. scienceopen.comd-nb.infonih.gov These models are crucial for screening the large number of chemicals for which experimental data are unavailable. d-nb.info

OPERA models, for instance, can predict various parameters including the octanol-water partition coefficient (logP), water solubility, and biodegradability, which are vital for environmental risk assessment. nih.gov For the phenyl propanaldehydes group, which includes this compound, exposure modeling based on default introduction volumes suggests that the likely concentrations in Australian rivers are below the level of concern. scienceopen.com

The predictions derived from these models are instrumental in identifying chemicals that may require further testing and in prioritizing regulatory efforts.

Table 1: Predicted Environmental Fate Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Octanol-Water Partition Coefficient (LogKow) | 2.88 | epa.gov |

| Water Solubility | Insoluble in water | nih.gov |

This table is interactive. Click on the headers to sort the data.

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. The potential for a chemical to bioaccumulate is often indicated by its octanol-water partition coefficient (log Kow). A higher log Kow value generally suggests a greater potential for bioaccumulation. scienceopen.com

For this compound, the predicted octanol-water partition coefficient (LogKow) is 2.88. epa.gov PubChem provides a similar computed value (XLogP3) of 2.7. nih.gov Generally, substances with a log Kow value below 3 are considered to have a low potential for bioaccumulation. An evaluation of the broader group of phenyl propanaldehydes found that most, with the exception of lilial (B1675391) (log Kow = 4.2), have low experimental log Kow values, indicating a low potential for bioaccumulation. scienceopen.com

Table 2: Bioaccumulation Indicators for this compound

| Indicator | Value | Interpretation |

|---|---|---|

| LogKow | 2.88 epa.gov | Low Bioaccumulation Potential |

This table is interactive. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-methyl-2-phenylbutanal, and how can they guide experimental design?

- Answer : this compound (CAS 2439-44-3) has a molecular formula C₁₁H₁₄O, molecular weight 162.228 g/mol, boiling point 234.7±9.0°C, and flash point 101.5±10.2°C . These properties are critical for selecting reaction solvents (e.g., high-boiling-point solvents like DMF for reflux conditions) and ensuring safe handling (e.g., avoiding open flames near its low flash point). Density (1.0±0.1 g/cm³) aids in purification via liquid-liquid extraction.

Q. What synthetic routes are available for this compound, and what are their advantages?

- Answer : A common method involves the oxidation of 3-methyl-2-phenyl-1-butanol using pyridinium chlorochromate (PCC) in dichloromethane, which avoids over-oxidation to carboxylic acids. Alternatively, Friedel-Crafts acylation of benzene with 3-methylbutanoyl chloride in the presence of AlCl₃ can yield the aldehyde . The choice depends on starting material availability and desired stereochemical outcomes.

Q. How can researchers safely handle this compound in the laboratory?

- Answer : While specific safety data for this compound are limited, analogs like 3-methyl-1-phenyl-2-butanone (>98% purity) highlight the need for standard precautions: use fume hoods, wear nitrile gloves, and avoid skin contact. Store in airtight containers away from oxidizers . Toxicity assessments from related phenylalkanals (e.g., IFRA standards for 3-phenylbutanal) recommend monitoring for respiratory irritation .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

- Answer :

- NMR : ¹H and ¹³C NMR distinguish regioisomers (e.g., 3-methyl vs. 2-methyl substitution) via chemical shifts of the aldehyde proton (~9.8 ppm) and phenyl group coupling patterns.

- GC-MS : Hyphenated techniques (e.g., GC-MS with electron ionization) identify trace impurities (e.g., unreacted alcohols or ketones) .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted, using cellulose-based columns and hexane/isopropanol mobile phases .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Answer : Asymmetric catalysis using Jacobsen’s Mn(salen) complexes or Noyori-type transfer hydrogenation can induce chirality. For example, (R)-(-)-3-methyl-2-phenyl-1-butanol (precursor) achieved 100% enantiomeric purity via enzymatic resolution with lipases . Kinetic resolution during oxidation (e.g., Sharpless conditions) may further enhance ee.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?